![molecular formula C23H26N4O2S B12125545 Ethyl 2-{[3-(pyrrolidin-1-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12125545.png)
Ethyl 2-{[3-(pyrrolidin-1-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[3-(pyrrolidin-1-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a tetrahydrobenzothiophene core substituted with an ethyl ester group at position 3 and a quinoxaline-pyrrolidine moiety at position 2. The tetrahydrobenzothiophene scaffold contributes to conformational rigidity, while the ethyl ester group improves solubility in organic media .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[3-(pyrrolidin-1-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the formation of the quinoxaline ring through the condensation of o-phenylenediamine with a diketone, followed by the introduction of the pyrrolidine group via nucleophilic substitution. The tetrahydrobenzothiophene core is then constructed through cyclization reactions, and the final esterification step introduces the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-(pyrrolidin-1-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinoxaline or benzothiophene rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the quinoxaline or benzothiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Ethyl 2-{[3-(pyrrolidin-1-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-{[3-(pyrrolidin-1-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline moiety can intercalate with DNA or inhibit specific enzymes, while the benzothiophene core may interact with cellular membranes or proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of tetrahydrobenzothiophene derivatives with diverse substituents. Below is a detailed comparison based on structural features, physicochemical properties, and synthesis pathways.
Structural Features and Substituent Variations
Key Observations :
- Quinoxaline vs.
- Chromene vs. Quinoxaline: The chromene-anilinocarbonyl substituent (C₂₈H₂₅N₃O₅S) introduces a fused benzene ring and carbonyl group, increasing hydrophobicity compared to the quinoxaline derivative .
- Extended Heterocycles: The pyridinyl-tetrahydroquinoline derivative (C₂₈H₃₀N₄O₃S) adds a second nitrogen-containing ring system, enhancing hydrogen-bonding capacity and steric bulk .
Physicochemical Properties
- Solubility : The ethyl ester group in all compounds improves solubility in polar aprotic solvents (e.g., DMSO, acetone). However, bulkier substituents like benzenesulfonamido (C₂₅H₂₄N₄O₄S₂) reduce aqueous solubility due to increased lipophilicity .
- Stability : Crystallographic studies of the pyridine-4-carboxamido derivative (C₁₈H₁₉N₃O₃S) reveal a planar tetrahydrobenzothiophene core with minimal puckering, suggesting enhanced stability compared to chromene-containing analogs .
Biological Activity
Ethyl 2-{[3-(pyrrolidin-1-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a detailed overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound's structure is characterized by a complex arrangement that includes a benzothiophene core fused with a quinoxaline moiety. The molecular formula is C22H26N4O3, with a molecular weight of approximately 390.44 g/mol. The compound exhibits significant lipophilicity with a logP value of 4.7253, indicating good membrane permeability, which is essential for bioactivity.
Research suggests that compounds similar to this compound may act as inhibitors of key signaling pathways involved in cancer progression. Specifically, they may inhibit the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in regulating cell growth and survival. This inhibition can lead to apoptosis in cancer cells and potentially reduce tumor growth.
Antitumor Activity
Several studies have evaluated the antitumor effects of compounds related to this structure:
Compound | IC50 (μM) | Mechanism |
---|---|---|
Compound A | 23.2 | Induces apoptosis in MCF-7 breast cancer cells |
Compound B | 49.9 | Causes G2/M phase cell cycle arrest |
Compound C | 52.9 | Moderate activity against various cancer cell lines |
These findings indicate that the compound may effectively induce apoptosis and inhibit cell proliferation in various cancer types.
Neuropharmacological Effects
The compound's potential neuropharmacological effects have also been explored. Similar compounds have shown promise as neuroprotective agents, possibly through mechanisms involving modulation of neurotransmitter systems or reduction of neuroinflammation.
Case Studies
- Breast Cancer Model : In vitro studies using MCF-7 cells demonstrated that treatment with the compound resulted in significant cell death and alterations in cell cycle progression, suggesting its potential as an anticancer agent.
- Neuroprotection : In animal models, related compounds exhibited protective effects against neurodegeneration induced by oxidative stress, indicating a possible therapeutic role in neurodegenerative diseases.
Pharmacokinetics and Toxicology
Pharmacokinetic studies reveal that the compound has favorable absorption and distribution characteristics due to its lipophilicity. However, further studies are necessary to assess its metabolism and excretion pathways comprehensively.
Toxicological assessments indicate that while some derivatives show low toxicity profiles at therapeutic doses, comprehensive safety evaluations are required before clinical application.
Q & A
Q. Basic: What are the optimal reaction conditions and solvent systems for synthesizing this compound?
Answer:
The synthesis typically involves multi-step reactions under controlled conditions. Key steps include:
- Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred due to their ability to solvate reactants and stabilize intermediates .
- Temperature Control: Reactions often proceed at 60–80°C to balance reaction rate and selectivity.
- Catalysts: Acidic catalysts (e.g., p-toluenesulfonic acid) are used for condensation steps, while bases (e.g., triethylamine) facilitate deprotonation .
Methodological Tip: Monitor reaction progress via TLC or HPLC, and purify via recrystallization or column chromatography.
Q. Basic: Which crystallographic tools are recommended for structural determination?
Answer:
For X-ray crystallography:
- Software: Use SHELX (SHELXL for refinement, SHELXS/SHELXD for structure solution) due to its robustness in handling small-molecule data .
- Visualization: ORTEP-3 or WinGX Suite aids in generating thermal ellipsoid plots and analyzing bond angles/geometry .
Example: In a recent study, SHELXL refined the compound’s structure with an R-factor < 0.05, confirming the quinoxaline-thiophene core .
Q. Advanced: How can computational methods predict the reactivity of functional groups in this compound?
Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the pyrrolidine-substituted quinoxaline ring shows high electron density, making it prone to electrophilic attack .
- Molecular Dynamics (MD): Simulate solvent interactions to optimize reaction pathways (e.g., DMSO stabilizes transition states in amide bond formation) .
Data Contradiction Note: Cross-validate computational results with experimental spectroscopic data (e.g., NMR chemical shifts) to resolve discrepancies .
Q. Advanced: What strategies resolve discrepancies in spectroscopic characterization data?
Answer:
- Multi-Technique Validation:
- X-ray Diffraction: Resolve ambiguous NOE signals by comparing experimental and calculated dihedral angles from crystal structures .
Case Study: A 2025 study resolved conflicting 13C NMR data by correlating crystallographic bond lengths with DFT-predicted coupling constants .
Q. Advanced: How do electronic effects of substituents influence reaction mechanisms?
Answer:
- Quinoxaline Ring: The pyrrolidin-1-yl group acts as an electron donor, enhancing conjugation and stabilizing intermediates in nucleophilic aromatic substitution .
- Thiophene Core: The ethyl carboxylate group withdraws electrons, directing electrophiles to the α-position of the thiophene ring .
Experimental Design: Use Hammett plots to correlate substituent σ-values with reaction rates. For example, electron-withdrawing groups on the quinoxaline ring accelerate cyclization reactions .
Q. Basic: What analytical techniques are critical for purity assessment?
Answer:
- Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) identifies impurities at < 0.1% levels.
- Elemental Analysis: Verify C, H, N, S content within ±0.3% of theoretical values .
- Melting Point: A sharp range (e.g., 287–293°C) indicates high crystallinity and purity .
Q. Advanced: How can structural dynamics (e.g., ring puckering) affect biological activity?
Answer:
- Ring Puckering Analysis: Use Cremer-Pople coordinates to quantify non-planarity in the tetrahydrobenzothiophene ring. For instance, a pseudorotation amplitude > 0.5 Å correlates with enhanced binding to enzyme active sites .
- Molecular Docking: Simulate ligand-protein interactions (e.g., with kinases) to identify conformers that maximize hydrogen bonding with the pyrrolidine moiety .
Q. Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE: Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ inhalation exposure.
- Storage: Store in airtight containers at 2–8°C to prevent hydrolysis of the ester group .
- Emergency Measures: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid ignition sources due to potential sulfur combustion .
Q. Advanced: How to design derivatives with enhanced pharmacological activity?
Answer:
- Structure-Activity Relationship (SAR):
- Modify Quinoxaline: Introduce halogens (e.g., Cl, F) to improve lipophilicity and blood-brain barrier penetration .
- Ester Hydrolysis: Replace the ethyl group with tert-butyl to enhance metabolic stability .
- In Silico Screening: Use virtual libraries to prioritize derivatives with predicted IC50 values < 100 nM against target proteins .
Q. Advanced: How to address low yields in multi-step syntheses?
Answer:
- Optimize Intermediate Isolation: Use flash chromatography after each step to remove byproducts (e.g., unreacted starting materials).
- Microwave-Assisted Synthesis: Reduce reaction times from hours to minutes (e.g., 80°C, 150 W) while maintaining yields > 70% .
- Mechanistic Studies: Identify rate-limiting steps via kinetic isotope effects or trapping experiments .
Properties
Molecular Formula |
C23H26N4O2S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
ethyl 2-[(3-pyrrolidin-1-ylquinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C23H26N4O2S/c1-2-29-23(28)19-15-9-3-6-12-18(15)30-22(19)26-20-21(27-13-7-8-14-27)25-17-11-5-4-10-16(17)24-20/h4-5,10-11H,2-3,6-9,12-14H2,1H3,(H,24,26) |
InChI Key |
SEPHODNKBUICSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC3=NC4=CC=CC=C4N=C3N5CCCC5 |
Origin of Product |
United States |
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